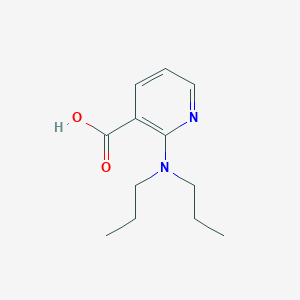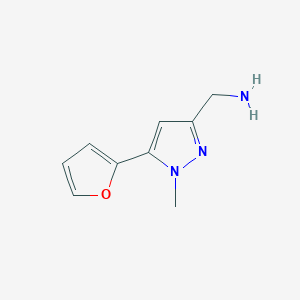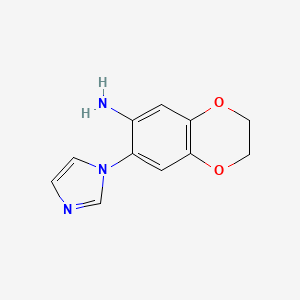
(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol
Overview
Description
(4-(Pyridin-2-ylmethoxy)-phenyl)-methanol: is an organic compound that features a pyridine ring attached to a phenyl ring through a methoxy group, with a methanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol typically involves the reaction of 4-hydroxybenzaldehyde with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate (4-(Pyridin-2-ylmethoxy)-phenyl)methanol, which is then reduced to the final product using a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine and phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
- Oxidation yields aldehydes or carboxylic acids.
- Reduction yields various alcohol derivatives.
- Substitution yields halogenated or aminated derivatives .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry .
Biology:
- Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation .
Medicine:
- Explored for its potential use in drug development, particularly in designing inhibitors for specific molecular targets .
Industry:
Mechanism of Action
The mechanism of action of (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical pathways in cells, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
- (4-(Pyridin-2-ylmethoxy)-phenyl)amine
- (4-(Pyridin-2-ylmethoxy)-phenyl)urea
Comparison:
- (4-(Pyridin-2-ylmethoxy)-phenyl)-methanol is unique due to the presence of the methanol group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
- (4-(Pyridin-2-ylmethoxy)-phenyl)amine and (4-(Pyridin-2-ylmethoxy)-phenyl)urea have different functional groups (amine and urea, respectively), which affect their chemical properties and potential applications .
Properties
IUPAC Name |
[4-(pyridin-2-ylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-14-12/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKMDLPUUZFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethanone](/img/structure/B1385739.png)

![N-{2-[(dimethylamino)methyl]benzyl}propan-2-amine](/img/structure/B1385744.png)






![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)



![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)
